5-Nitro-1,3,4-thiadiazole-2-carbaldehyde

CAS No.:

Cat. No.: VC20377754

Molecular Formula: C3HN3O3S

Molecular Weight: 159.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3HN3O3S |

|---|---|

| Molecular Weight | 159.13 g/mol |

| IUPAC Name | 5-nitro-1,3,4-thiadiazole-2-carbaldehyde |

| Standard InChI | InChI=1S/C3HN3O3S/c7-1-2-4-5-3(10-2)6(8)9/h1H |

| Standard InChI Key | SMHJQLALFNOCOF-UHFFFAOYSA-N |

| Canonical SMILES | C(=O)C1=NN=C(S1)[N+](=O)[O-] |

Introduction

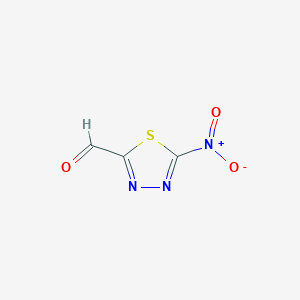

Chemical Structure and Properties

Molecular Architecture

The compound features a 1,3,4-thiadiazole core with a nitro group (-NO₂) at position 5 and a carbaldehyde (-CHO) at position 2. X-ray crystallography of analogous structures (e.g., 2-ethyl-6-(4-nitrophenyl)imidazo[2,1-b] thiadiazole-5-carbaldehyde) reveals planar geometry, with intramolecular hydrogen bonds stabilizing the carbaldehyde group . Key spectral data include:

-

IR (KBr): C=O stretch at 1,697 cm⁻¹, NO₂ asymmetric/symmetric stretches at 1,535–1,510 cm⁻¹ .

-

¹H NMR (DMSO-d₆): Aldehydic proton at δ 9.90 ppm; aromatic protons at δ 7.2–8.2 ppm .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃HN₃O₃S | |

| Molecular Weight | 159.13 g/mol | |

| IUPAC Name | 5-Nitro-1,3,4-thiadiazole-2-carbaldehyde | |

| Solubility | Insoluble in water; soluble in DMSO, DMF |

Synthesis Methods

Cyclization of Thiosemicarbazides

The most common route involves cyclizing thiosemicarbazides with carboxylic acids or acyl chlorides. For example:

-

Phosphorus Pentachloride (PCl₅) Method:

-

Polyphosphoric Acid (PPA) Method:

Oxidative Cyclization

2-Chloro-5-(5-nitrothiophene-2-yl)-1,3,4-thiadiazole intermediates react with thiols in DMF/K₂CO₃ to introduce substituents at position 2 .

Biological Activities

Antibacterial Activity

The nitro and carbaldehyde groups enhance electron-deficient character, facilitating interactions with bacterial enzymes. Derivatives show MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .

Antileishmanial Activity

In Leishmania major promastigote assays, methyl-imidazolyl derivatives (e.g., compound 6e in ) reduce viability by 90% at 50 µM .

Applications in Scientific Research

Building Block for Heterocyclic Synthesis

The carbaldehyde group undergoes condensation with amines to form Schiff bases, enabling access to imidazo[2,1-b] thiadiazoles and triazolo-thiadiazoles .

DNA Interaction Studies

Thiadiazole derivatives intercalate with DNA via π-π stacking, as shown by fluorescence quenching and hyperchromic shifts in UV-Vis spectra .

Comparative Analysis with Related Compounds

Future Directions

-

Mechanistic Studies: Elucidate the compound’s binding affinity for bacterial dihydrofolate reductase (DHFR) and Leishmania trypanothione reductase .

-

Derivatization: Explore hybrid molecules combining thiadiazole cores with quinolones or β-lactams to combat multidrug-resistant pathogens .

-

Nanoparticle Delivery: Encapsulate in PLGA nanoparticles to enhance bioavailability and reduce off-target toxicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume